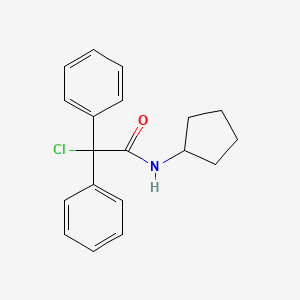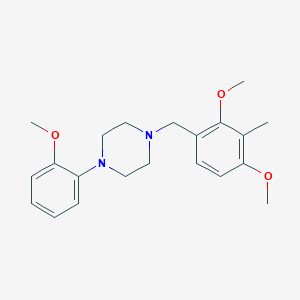
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s as a potential treatment for cocaine addiction due to its ability to selectively inhibit the dopamine transporter (DAT).
作用機序
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 selectively inhibits the DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its release is associated with feelings of pleasure and euphoria. By inhibiting the DAT, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 enhances the effects of dopamine, leading to an increase in reward-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 are primarily related to its ability to increase dopamine levels in the brain. This leads to a range of effects, including increased locomotor activity, enhanced reward-seeking behavior, and an increase in the reinforcing effects of drugs of abuse. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in lab experiments is its high selectivity for the DAT, which allows for the investigation of the role of dopamine in reward and addiction without affecting other neurotransmitter systems. However, one limitation is that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its potency can vary depending on the experimental conditions, which can make it challenging to compare results across studies.
将来の方向性
There are several future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909. One area of interest is the potential therapeutic use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in the treatment of cocaine addiction. Studies have shown that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can reduce cocaine self-administration in animal models, indicating that it may be a promising treatment option. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 to optimize its use in lab experiments.
合成法
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in its pure form.
科学的研究の応用
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the DAT. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to an increase in dopamine levels in the brain. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been used in various studies to investigate the role of dopamine in reward and addiction, as well as its potential therapeutic use in the treatment of cocaine addiction.
特性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-19(24-2)10-9-17(21(16)26-4)15-22-11-13-23(14-12-22)18-7-5-6-8-20(18)25-3/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQZHFCFUVKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265212 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
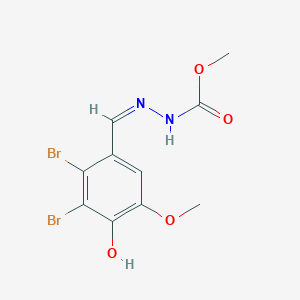
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)
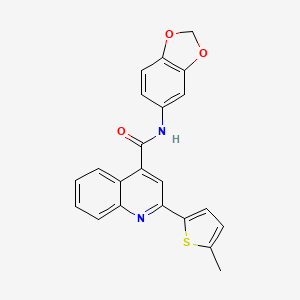
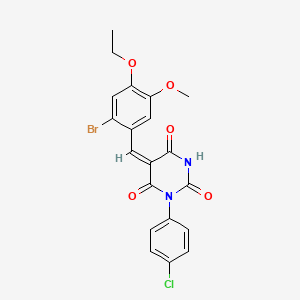
![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
